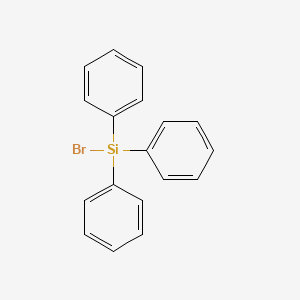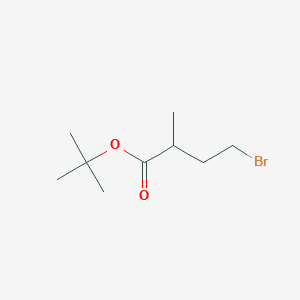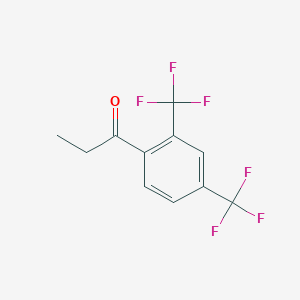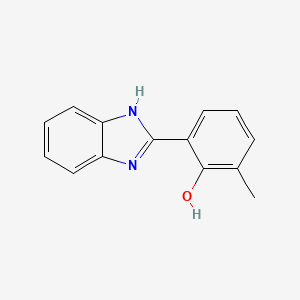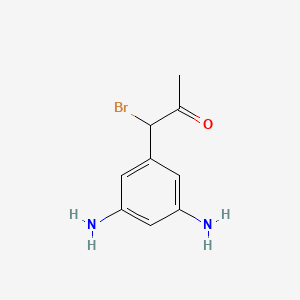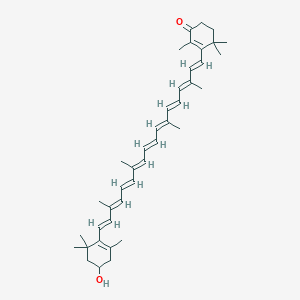
(E)-ethene-1,2-diamine,dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethene-1,2-diamine,dihydrochloride is an organic compound that belongs to the class of ethylenediamines It is a derivative of ethylenediamine, where the ethene backbone is substituted with two amino groups, and it is further stabilized by forming a dihydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethene-1,2-diamine,dihydrochloride typically involves the reaction of ethylenediamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction can be represented as follows:
H2NCH2CH2NH2+2HCl→H2NCH2CH2NH2⋅2HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-ethene-1,2-diamine,dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form ethylenediamine.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Ethylenediamine.
Substitution: N-substituted ethylenediamine derivatives.
Applications De Recherche Scientifique
(E)-ethene-1,2-diamine,dihydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of (E)-ethene-1,2-diamine,dihydrochloride involves its ability to interact with various molecular targets. The amino groups can form coordination complexes with metal ions, making it an effective chelating agent. Additionally, its reactivity with electrophiles allows it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: The parent compound without the dihydrochloride salt.
N,N’-dimethylethylenediamine: A derivative with methyl groups on the nitrogen atoms.
N,N’-diethylethylenediamine: A derivative with ethyl groups on the nitrogen atoms.
Uniqueness
(E)-ethene-1,2-diamine,dihydrochloride is unique due to its dihydrochloride salt form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in applications where solubility and stability are critical factors.
Propriétés
Formule moléculaire |
C2H8Cl2N2 |
|---|---|
Poids moléculaire |
131.00 g/mol |
Nom IUPAC |
(E)-ethene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C2H6N2.2ClH/c3-1-2-4;;/h1-2H,3-4H2;2*1H/b2-1+;; |
Clé InChI |
HBEFACBAKARWQI-SEPHDYHBSA-N |
SMILES isomérique |
C(=C/N)\N.Cl.Cl |
SMILES canonique |
C(=CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


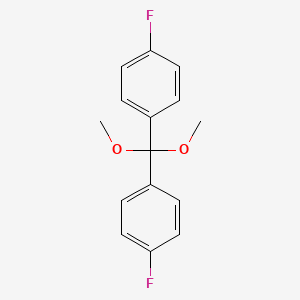

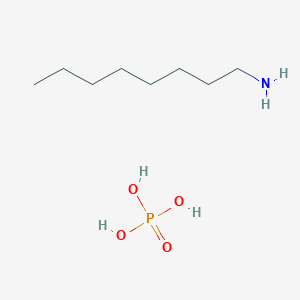
![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)
![tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14066005.png)

